2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
Structure and Key Features The compound 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-bromophenyl and phenyl groups, respectively. A sulfanyl (thioether) group at position 4 links the imidazole core to an acetamide moiety, where the nitrogen is further substituted with a 2-methoxyethyl group.
Imidazole Core Formation: Condensation of substituted aldehydes and amines under cyclization conditions.
Thioether Linkage: Reaction of a thiol-containing imidazole intermediate (e.g., 4-mercaptoimidazole derivative) with a bromoacetamide precursor.
Acetamide Functionalization: Coupling of 2-methoxyethylamine to the activated carboxylic acid intermediate (e.g., via EDC/HOBt chemistry).
Purity levels for similar compounds often exceed 95%, as confirmed by HPLC and elemental analysis .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-5-3-2-4-6-14)23-19(24-20)15-7-9-16(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDFSNNQFYZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate. The bromophenyl group is introduced via a bromination reaction, and the thioether linkage is formed through a nucleophilic substitution reaction. The final step involves the acylation of the imidazole derivative with 2-methoxyethyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.33 g/mol. The structure features an imidazole ring, which is known for its biological activity, and a bromophenyl group that enhances its pharmacological properties.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various imidazole derivatives against human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results showed that compounds with similar structures demonstrated IC50 values lower than 2 μg/mL against these cell lines, suggesting potent anticancer activity .
Mechanism of Action
The proposed mechanism for the anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death . The presence of the bromine atom in the phenyl ring is believed to enhance the lipophilicity and bioavailability of the compound, leading to improved therapeutic efficacy.
Synthesis and Characterization
The synthesis of 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Table 1: Anticancer Activity Data
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study published in PMC, researchers screened a library of imidazole derivatives for their anticancer activity. The compound was identified as one of the most effective against multiple cancer cell lines, leading to further investigations into its structure-activity relationship (SAR) .
Case Study 2: Mechanistic Studies
Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The findings indicated that it activates caspase pathways, leading to programmed cell death, which is crucial for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the bromophenyl group may enhance binding affinity or specificity. The thioether linkage and methoxyethyl acetamide moiety may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Key Properties
- Spectroscopic Data : Expected IR peaks include ν(C=O) at ~1660–1680 cm⁻¹ (acetamide), ν(N-H) at ~3150–3300 cm⁻¹, and absence of ν(S-H) (~2500–2600 cm⁻¹), confirming the thioether linkage over a thiol tautomer .
- Solubility: The methoxyethyl group enhances hydrophilicity compared to purely aromatic N-substituents (e.g., phenoxyphenyl or bromophenyl groups in ) .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Synthesis Method | Key Properties/Biological Relevance | References |
|---|---|---|---|---|---|
| Target Compound : 2-{[2-(4-Bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide | 1H-Imidazole | - 4-Bromophenyl (C-2) - Phenyl (C-5) - N-(2-methoxyethyl)acetamide |
Thioether coupling + amide formation | Enhanced solubility; potential IMPDH inhibition | [4, 9] |
| N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) | 1H-Imidazole | - 4-Bromophenyl (C-4) - N-Benzofuran-5-yl acetamide |
General Method A (thiol-acid coupling) | IMPDH inhibitor; 96% yield | [4] |
| N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) | Triazinoindole | - 5-Methyl - N-(4-bromophenyl)acetamide |
Acid-amine coupling | Purity >95%; triazinoindole core | [1] |
| 2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) | Triazinoindole | - 8-Bromo, 5-methyl - N-(4-bromophenyl)acetamide |
Acid-amine coupling | Dual bromine substituents; 95% purity | [1] |
| 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | Oxazole | - Sulfonyl group - N-(2-methoxyphenyl)acetamide |
Sulfonyl-oxazole synthesis + thioether | High molar mass (401.44 g/mol) | [9] |
Key Comparison Points:
Core Heterocycle Influence: Imidazole vs. Triazinoindole derivatives () exhibit rigidity and extended π-systems, which may enhance protein binding but reduce solubility .
Substituent Effects :
- Bromophenyl Groups : Present in all listed compounds, bromine enhances lipophilicity and engages in halogen bonding, critical for target recognition .
- N-Substituents : The target’s methoxyethyl group improves aqueous solubility compared to aromatic N-substituents (e.g., 4-bromophenyl in or benzofuran in ). This is advantageous for pharmacokinetics .
Synthetic Routes :
- Thioether linkages are common (e.g., ), typically via nucleophilic substitution or thiol-acid coupling. The target compound likely follows similar steps but with imidazole-specific intermediates .
Biological Relevance: Compound 21 () targets IMPDH, a key enzyme in nucleotide biosynthesis. The target compound’s imidazole core and methoxyethyl group may offer improved selectivity or solubility over triazinoindole-based analogs .
Physicochemical Properties :
- Solubility : The methoxyethyl group in the target compound reduces logP compared to compounds with aromatic N-substituents (e.g., ’s compound 26).
- Thermal Stability : Imidazole derivatives generally exhibit higher thermal stability than oxazole-based compounds (e.g., ), as seen in differential melting points and crystallinity .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
It features a bromophenyl group, a phenyl moiety, and an imidazole ring, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with imidazole and subsequent acetamide formation. The detailed synthetic pathway includes:
- Formation of the imidazole ring via cyclization.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Acetamide formation by reacting with 2-methoxyethylamine.
Antimicrobial Activity
Recent studies indicate that compounds similar to this imidazole derivative exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| 2-{[2-(4-Bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide | Moderate | E. coli |
| Related Imidazole Derivative | High | S. aureus |
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties. The compound has been tested in various models to assess its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is critical in inflammatory pathways .
Analgesic Activity
In pharmacological tests, the compound demonstrated notable analgesic activity in the writhing test and hot plate test, indicating its potential as a pain management agent. The results suggested that it could effectively reduce pain responses comparable to established analgesics .
Case Studies
- Study on Pain Management : A study conducted on a series of imidazole derivatives, including our compound, showed that they significantly reduced pain in animal models when compared to control groups. The most effective compounds had IC50 values lower than those of traditional NSAIDs .
- Toxicological Assessment : In acute toxicity studies, the compound exhibited low toxicity profiles with no significant adverse effects observed in histopathological examinations of treated animals . This suggests a favorable safety margin for potential therapeutic use.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications on the phenyl and imidazole rings have been shown to affect potency and selectivity against various biological targets:
- Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity, improving membrane permeability.
- Sulfanyl Group : This functional group is associated with increased antimicrobial activity due to its ability to form reactive species that can disrupt microbial cell walls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
